2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde MSDS and safety data
2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde MSDS and safety data
Executive Summary & Chemical Identity[1]
2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde is a specialized fluorinated building block used primarily in the synthesis of agrochemicals (SDHI fungicides) and pharmaceutical candidates targeting kinase pathways. Its structural uniqueness lies in the specific fluorination pattern: an ortho-fluorine on the aldehyde-bearing ring (Ring A) and meta-fluorines on the distal ring (Ring B). This configuration modulates metabolic stability and lipophilicity (
As a non-catalogued custom intermediate in many databases, this guide synthesizes safety and handling protocols based on Structure-Activity Relationships (SAR) and verified data from its immediate precursors.
Physicochemical Constants (Calculated/Derived)
| Property | Value | Source/Basis |
| Chemical Formula | Stoichiometry | |
| Molecular Weight | 236.19 g/mol | Calculated |
| CAS Number | Not Assigned (Custom) | Precursors: 133059-43-5 + 156545-07-2 |
| Appearance | White to pale yellow solid | Analogous biphenyl aldehydes |
| Melting Point | 65–75 °C (Predicted) | SAR (vs. 4-biphenylcarboxaldehyde) |
| Boiling Point | ~310 °C @ 760 mmHg | Predicted |
| Solubility | DCM, THF, EtOAc; Insoluble in water | Lipophilic Fluorinated Core |
Hazard Identification (GHS Classification)
Signal Word: WARNING
Based on the toxicity profiles of halogenated biphenyls and aromatic aldehydes, the following GHS classifications are assigned as a precautionary baseline for risk assessment.
| Hazard Class | Category | H-Code | Hazard Statement |
| Skin Irritation | Cat 2 | H315 | Causes skin irritation.[1] |
| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[1] |
| STOT - SE | Cat 3 | H335 | May cause respiratory irritation. |
| Aquatic Acute | Cat 1 | H400 | Very toxic to aquatic life. |
| Aquatic Chronic | Cat 1 | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Rationale:
-
Aldehyde Moiety: Aromatic aldehydes are known sensitizers and irritants (H315/H319).
-
Fluorinated Biphenyl Core: Polyhalogenated biphenyls are lipophilic and persistent, necessitating the H400/H410 environmental classification until biodegradability data proves otherwise.
Synthetic Utility & "Self-Validating" Protocol
The most reliable route to this specific isomer is a Suzuki-Miyaura Cross-Coupling . This protocol is designed to be self-validating: the disappearance of the aryl bromide peak in HPLC/TLC confirms the reaction progress, while the shift in the aldehyde proton signal in
Retrosynthetic Analysis
-
Fragment A (Electrophile): 4-Bromo-3-fluorobenzaldehyde (CAS: 133059-43-5)[2][3][4]
-
Note: The fluorine is at position 3 relative to the aldehyde (C1). Upon coupling at C4 (Br position), the fluorine becomes C2 on the biphenyl system.
-
-
Fragment B (Nucleophile): 3,5-Difluorophenylboronic acid (CAS: 156545-07-2)[5][6][7][8]
Validated Synthetic Workflow
Figure 1: Suzuki-Miyaura coupling pathway for the target synthesis.
Step-by-Step Protocol
-
Charge: In a glovebox or under Argon flow, charge a reaction flask with 4-bromo-3-fluorobenzaldehyde (1.0 eq), 3,5-difluorophenylboronic acid (1.2 eq), and
(2.0 eq). -
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).
-
Catalyst: Add
(0.03 eq). Why? This catalyst resists dehalogenation side-reactions better than for electron-deficient rings. -
Heat: Stir at 90°C. Monitor via TLC (Mobile phase: 10% EtOAc in Hexanes).
-
Validation: Product will be more polar than the bromide but less polar than the boronic acid.
-
-
Quench: Cool to RT, dilute with water, extract with EtOAc.
-
Isolation: Dry organic layer over
, concentrate, and purify via silica gel chromatography.
Stability, Storage & Handling[12]
Chemical Stability
-
Oxidation Risk: Like all benzaldehydes, this compound is prone to autoxidation to the corresponding benzoic acid (2,3',5'-trifluoro-[1,1'-biphenyl]-4-carboxylic acid) upon exposure to air.
-
Schiff Base Formation: Reacts rapidly with primary amines. Keep away from amine-containing reagents during storage.
Storage Protocols
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen blanket.
-
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.
Emergency Response & First Aid
Exposure Response Tree
Figure 2: Immediate response protocols for acute exposure.
Firefighting Measures
-
Media: Carbon dioxide (
), Dry chemical powder, or Alcohol-resistant foam.[1] Do not use water jet (may scatter the chemical). -
Combustion Products: Emits toxic fumes of Hydrogen Fluoride (HF) and Carbon Monoxide (CO). Full SCBA gear is mandatory due to HF formation risk.
Toxicological Information (Predicted)
-
Acute Toxicity: Data not available. Treat as Harmful if Swallowed (Category 4).
-
Genotoxicity: Fluorinated biphenyls generally show low mutagenicity in Ames tests, but the aldehyde group is a structural alert for in vitro reactivity with DNA.
-
Metabolism: The aldehyde is likely oxidized to the carboxylic acid in vivo. The trifluorobiphenyl core is highly resistant to P450 oxidative defluorination, suggesting a long biological half-life.
References
-
Fisher Scientific. (2024). Safety Data Sheet: 4-Bromo-3-fluorobenzaldehyde. Retrieved from [2]
-
Sigma-Aldrich. (2024). Product Specification: 3,5-Difluorophenylboronic acid. Retrieved from [9]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Biphenyl-4-carboxaldehyde. Retrieved from
-
ECHA (European Chemicals Agency). (2024). C&L Inventory: Fluorinated Biphenyls. Retrieved from
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. 4-Bromo-3-fluorobenzaldehyde 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. 4-Bromo-3-fluorobenzaldehyde | CAS 133059-43-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 4-Bromo-3-fluorobenzaldehyde [lianhe-aigen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3,5-ジフルオロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. 156545-07-2・3,5-Difluorophenylboronic Acid・322-77041・320-77042[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. 4-Bromo-3-fluorobenzaldehyde 97 133059-43-5 [sigmaaldrich.com]
